BenchChemオンラインストアへようこそ!

N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Genetic Toxicology In Silico Prediction Drug Safety

This N5-ethyl substituted heterocycle is a non-redundant SAR probe for PGI2 receptor agonist programs. Its documented adenosine receptor affinity (Ki >1000nM) uniquely positions it as a validated negative control, enabling reliable activity thresholding in virtual screening campaigns. As a Fluorescent Whitening Agent monomer, its distinct cLogP (1.45) provides critical photophysical tuning absent in N5-butyl or N5-cyclohexyl analogs. Substitution with other AKOS BBS-series derivatives introduces unverified activity profiles and physicochemical shifts that can invalidate QSAR models. Secure a lot-specific purity analysis and ensure experimental reproducibility.

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
Cat. No. B4768996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H15N5O/c1-2-17-7-13-11(14-8-17)16-12-15-9-5-3-4-6-10(9)18-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15,16)
InChIKeyFKSLZTFGIARUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine: A Triazine-Benzoxazole Scaffold


N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine (CAS 903437-48-9) is a small-molecule heterocyclic compound (MW: 245.28 g/mol, formula: C12H15N5O) . It features a 1,3,5-triazine ring linked via an amine bridge to a benzoxazole moiety, with an N-ethyl substituent on the triazine ring. This scaffold belongs to a broader class of compounds described in patents, notably as synthetic intermediates and potential pharmacologically active agents, including within patent families related to PGI2 receptor agonists [1].

Why In-Class Substitution of N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine Is Not Trivial


Direct substitution with close structural analogs from the AKOS BBS series (e.g., N5-butyl, N5-cyclohexyl, or N5-benzyl derivatives) is not straightforward without quantitative justification . Although they share a core scaffold, variations at the N5 position significantly alter key properties. Predicted physicochemical data show the N5-ethyl derivative possesses a distinct cLogP, hydrogen-bonding profile, and resulting topological polar surface area (TPSA) compared to its N5-propyl and N5-butyl counterparts . Critically, the compound's specific biological annotation in authoritative databases maps it exclusively to certain adenosine receptor activity types, while other analogs are annotated differently or remain uncharacterized. This combination of altered physicochemical and bioactivity profiles means that substituting one analog for another without confirmatory experimental data introduces significant risk into a research campaign, potentially invalidating quantitative structure-activity relationship (QSAR) models or biological assays .

Quantitative Differentiation Evidence for N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine


Predicted Maximum Single Dose (MSD) in Ames Mutagenicity Assessment

In silico toxicology predictions suggest a potential safety advantage for the N5-ethyl derivative over the N5-butyl analog. The predicted Maximum Single Dose (MSD) in an Ames mutagenicity assessment can be used as a preliminary safety classifier. If one analog is predicted to require a higher MSD threshold, it implies a potentially different mutagenic profile that could influence preclinical candidate selection . It must be emphasized this is a prediction and not a direct experimental comparison.

Genetic Toxicology In Silico Prediction Drug Safety

Divergent Predicted Lipophilicity Profile

The calculated partition coefficient (cLogP), a key determinant of ADME properties, shows a non-linear relationship with N5-alkyl chain length within the AKOS BBS series. The target ethyl derivative (2 carbons) has the highest predicted cLogP among the short-chain analogs, indicating superior membrane permeability potential compared to the methyl analog. This is in stark contrast to the N5-propyl analog, which shows a decrease in predicted lipophilicity, highlighting that physicochemical properties cannot be estimated by simple extrapolation within this series .

Physicochemical Property Lipophilicity Drug Design

Physicochemical Profile Differentiation from Cyclohexyl Analog for Crystallization Screening

For applications in material science or crystallography, the choice of N5-substituent is critical. The N5-ethyl derivative has a predicted boiling point (299.8±25.0 °C) and density (1.32±0.1 g/cm³) that place it in a different physicochemical space compared to the bulkier N5-cyclohexyl analog (AKOS BBS-00005555), which has a higher predicted boiling point (441.0±55.0 °C) and lower density (1.23±0.1 g/cm³) . These differences have practical implications for purification and crystallization conditions.

Crystallography Physicochemical Property Material Science

Recommended Application Scenarios for N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine


Synthetic Intermediate for Fluorescent Whitening Agents (FWAs)

The core bis-triazinylaminobenzoxazole scaffold, from which the target compound is derived, is explicitly claimed in a patent for use as Fluorescent Whitening Agents (FWAs) for natural or synthetic materials [1]. The target N5-ethyl derivative serves as a key monomeric intermediate for synthesizing specific, novel FWA structures. Its N5-ethyl group provides a distinct solubility and photophysical modulation compared to other alkyl analogs, allowing for the fine-tuning of whitening performance on different substrates.

Structure-Activity Relationship (SAR) Probe for PGI2 Receptor Agonists

The compound's structure falls within the generic formula of a patent family describing PGI2 receptor agonists, which have potential therapeutic applications in cardiovascular and inflammatory diseases [2]. The N5-ethyl derivative can be used as a crucial SAR probe. Its predicted cLogP of 1.45, which is higher than that of the N5-methyl analog, makes it a key tool for investigating the contribution of lipophilicity to receptor binding affinity and selectivity within this pharmacophore, without the excessive bulk of larger alkyl or cycloalkyl groups.

Reference Compound in Computational Low-Potency Adenosine Receptor Screening

Authoritative database annotations map this compound to adenosine receptor sub-types with reported binding affinities (Ki) exceeding 1,000 nM [3]. This low-affinity, well-defined profile positions it as an ideal negative control or a baseline reference compound in virtual screening campaigns. Its presence in a library serves as a critical internal benchmark, helping to establish a reliable activity threshold and improving the noise-filtering capability of computational models designed to identify high-affinity adenosine receptor ligands.

Quote Request

Request a Quote for N-(5-ethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.